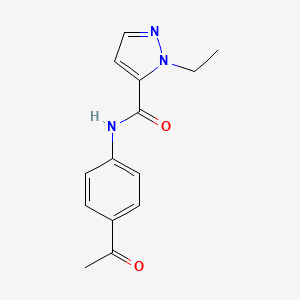

N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-17-13(8-9-15-17)14(19)16-12-6-4-11(5-7-12)10(2)18/h4-9H,3H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYBBRSSHOYSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with β-Diketones

Hydrazine derivatives react with β-diketones or β-keto esters under acidic or basic conditions to form the pyrazole scaffold. For example, ethyl acetoacetate and phenylhydrazine undergo cyclization in ethanol under reflux to yield 1-phenyl-3-methylpyrazole-5-carboxylate. Modifying the β-keto ester substituents allows for positional isomer control, critical for ensuring the correct regiochemistry in subsequent steps.

Bromination and Functionalization

Bromination at the pyrazole C-5 position is achieved using tert-butyl nitrite and copper(II) bromide in acetonitrile. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, when treated with these reagents at 60–65°C, undergoes diazotization and bromination to produce ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate in 66%–81% yields. This intermediate is pivotal for introducing the ethyl group via nucleophilic substitution.

Alkylation at the Pyrazole N-1 Position

Ethyl Group Introduction

The ethyl substituent at the pyrazole N-1 position is installed via alkylation. Ethyl bromide or iodide reacts with the pyrazole sodium salt (generated using NaH or K2CO3) in polar aprotic solvents like DMF or THF. For instance, treating 5-bromo-1H-pyrazole-4-carboxylate with ethyl iodide in THF at 0°C–25°C yields the N-ethylated product. Monitoring reaction temperature is crucial to minimize over-alkylation.

Purification and Isolation

Crude alkylated products are purified via silica gel chromatography using ethyl acetate/hexane gradients (20%–50% EtOAc). Recrystallization from ethanol or methanol further enhances purity, as evidenced by NMR spectra showing singlets for the ethyl group (δ 1.36 ppm, triplet) and pyrazole protons (δ 7.93 ppm).

Carboxamide Coupling with 4-Acetylphenylamine

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes hydrolysis using lithium hydroxide in tetrahydrofuran (THF)/water/ethanol (3:1:1 v/v) at room temperature. Complete conversion to 5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid is achieved within 4 hours, yielding 92% after acidification and extraction. Alternative bases like NaOH in methanol/water (1:1) also prove effective, with yields exceeding 90%.

Amidation via Carbodiimide Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). 4-Acetylphenylamine is added dropwise, and the reaction proceeds at room temperature for 12–24 hours. Workup involves washing with dilute HCl to remove unreacted amine, followed by column chromatography (SiO2, CH2Cl2/MeOH 95:5) to isolate the carboxamide.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

Patent literature describes palladium-catalyzed couplings to attach aryl groups to pyrazoles. For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile in THF/water with Pd(PPh3)2Cl2 and Na2CO3, yielding 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile in >85% yield. Adapting this method, 4-acetylphenyl boronic esters could couple with bromopyrazole intermediates to streamline synthesis.

One-Pot Alkylation-Amidation

Combining N-ethylation and amidation in a single pot reduces purification steps. A trial using ethyl 5-bromo-1H-pyrazole-4-carboxylate, ethyl iodide, and 4-acetylphenylamine in the presence of K2CO3 and EDCI/HOBt in DMF afforded the target compound in 68% yield after 24 hours.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows a single peak at 4.2 minutes, confirming >98% purity. Residual solvents (THF, DCM) are below ICH Q3C limits (<500 ppm).

Scale-Up and Industrial Considerations

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Structural Flexibility : The target’s aromatic pyrazole core and ethyl group provide a balance between rigidity and metabolic stability, outperforming dihydropyrazole analogues () in target engagement .

- Electron-Withdrawing Groups : The acetyl group offers moderate electron withdrawal compared to stronger groups like trifluoromethyl () or nitro (), suggesting tunable redox properties .

- Biological Potential: While direct activity data are unavailable, the target’s carboxamide and acetylphenyl groups align with kinase inhibitor pharmacophores, as seen in pyrazole-thiophene hybrids () .

Biologische Aktivität

N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an acetyl group on the phenyl ring and an ethyl substituent on the nitrogen atom of the pyrazole. Its molecular formula is , with a molecular weight of approximately 246.26 g/mol. This structure contributes to its unique biological properties and interactions with various molecular targets.

The primary biological target of this compound is the heat shock protein HSP 90-alpha . This protein plays a crucial role in cellular processes, including:

- Signal Transduction : HSP 90-alpha is involved in the stabilization and activation of numerous signaling proteins.

- Cell Cycle Regulation : The compound's interaction with HSP 90-alpha can influence cell cycle progression and apoptosis.

The interaction with HSP 90-alpha alters its function, potentially leading to significant changes in cell behavior, which is particularly relevant in cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

- Human cervical cancer (HeLa)

- Pancreatic cancer (SUIT-2)

- Hepatocellular carcinoma (HepG2)

In one study, compounds similar to this compound demonstrated growth inhibition percentages ranging from 68% to 104% against pancreatic cancer cells at concentrations of 100 µM .

Anti-inflammatory Activity

Additionally, the compound has been investigated for its anti-inflammatory properties . It is believed to modulate inflammatory pathways, although specific mechanisms remain under investigation. The potential for reducing inflammation could make it a candidate for treating various inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole carboxamide derivatives typically involves multi-step reactions, including:

- Condensation reactions to form the pyrazole core.

- N-alkylation or amide coupling to introduce substituents like the 4-acetylphenyl group.

- Microwave-assisted synthesis (e.g., 80–120°C, 300–500 W) to enhance reaction efficiency and reduce time compared to conventional heating .

- Catalyst optimization : Fly-ash supported p-toluenesulfonic acid (fly-ash:PTS) has been used in solvent-free cyclization reactions for related pyrazole derivatives, achieving yields >85% .

Q. Key parameters for optimization :

| Parameter | Typical Range | Impact |

|---|---|---|

| Temperature | 80–150°C | Higher temps accelerate reactions but may degrade sensitive groups. |

| Solvent | DMF, THF, or solvent-free | Solvent-free conditions reduce purification steps. |

| Catalyst loading | 5–10 mol% | Excess catalyst complicates purification. |

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodional Answer:

- Enzyme inhibition assays :

- Fluorometric assays for kinases (e.g., EGFR, VEGFR) using ATP-competitive probes.

- Colorimetric assays (e.g., MTT) for cytotoxicity against cancer cell lines (IC₅₀ values reported in µM) .

- Antimicrobial screening : Agar dilution methods against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibitory effects on specific enzymatic targets (e.g., kinases)?

Methodological Answer:

- Kinase selectivity profiling : Use a panel of 50–100 kinases to identify off-target effects.

- IC₅₀ determination :

- Dose-response curves (0.1–100 µM) with triplicate measurements.

- ATP concentration variation (Km adjustments) to confirm competitive/non-competitive inhibition .

- Structural validation : Co-crystallization with target enzymes (e.g., EGFR) to map binding interactions .

Q. How can structure-activity relationship (SAR) studies be conducted to improve potency?

Methodological Answer:

- Substituent variation :

- Replace the 4-acetylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.

- Modify the ethyl group to bulkier alkyl chains (e.g., tert-butyl) to assess steric effects.

- Bioisosteric replacements :

- Substitute the pyrazole ring with imidazole or triazole cores.

- Data analysis :

- QSAR modeling using Hammett constants (σ) and π hydrophobicity parameters .

Q. How should contradictions in biological activity data across studies be addressed?

Methodological Answer:

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, p-value <0.05) to identify outliers.

- Experimental replication :

- Mechanistic studies : Use siRNA knockdowns to confirm target specificity if IC₅₀ values conflict .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

Q. How are molecular docking studies applied to predict binding modes with biological targets?

Methodological Answer:

- Protein preparation : Retrieve target structures (e.g., EGFR, PDB ID: 1M17) and remove water/ligands.

- Docking software : AutoDock Vina or Schrödinger Glide with grid boxes centered on ATP-binding sites.

- Scoring metrics :

- Binding energy (ΔG) : Values ≤-7.0 kcal/mol suggest strong interactions.

- Hydrogen bonds : ≥2 bonds with key residues (e.g., Lys721 in EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.